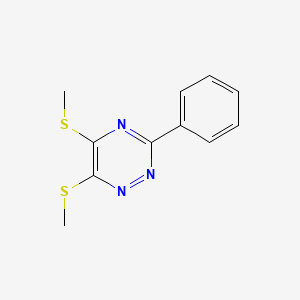
5,6-Bis(methylsulfanyl)-3-phenyl-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis(methylsulfanyl)-3-phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by the presence of two methylsulfanyl groups at the 5 and 6 positions and a phenyl group at the 3 position of the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(methylsulfanyl)-3-phenyl-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Bis(methylsulfanyl)-3-phenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The phenyl group or the methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.
Wissenschaftliche Forschungsanwendungen
5,6-Bis(methylsulfanyl)-3-phenyl-1,2,4-triazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5,6-Bis(methylsulfanyl)-3-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-5,6-bis(methylsulfanyl)-1,4-benzoquinone: This compound shares the methylsulfanyl groups but has a different core structure.
Triazine derivatives: Other triazine derivatives with different substituents can be compared to highlight the unique properties of 5,6-Bis(methylsulfanyl)-3-phenyl-1,2,4-triazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89730-83-6 |
|---|---|
Molekularformel |
C11H11N3S2 |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
5,6-bis(methylsulfanyl)-3-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C11H11N3S2/c1-15-10-11(16-2)14-13-9(12-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
FXJXKDNWCFTTLS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(N=NC(=N1)C2=CC=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


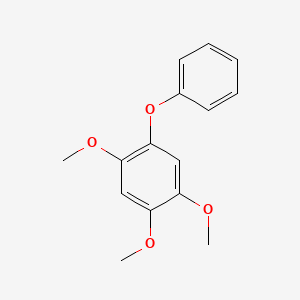

![2-[Methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14392007.png)

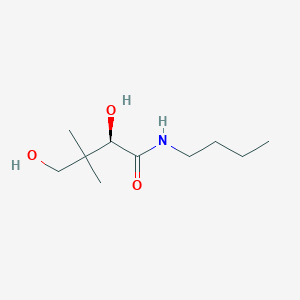
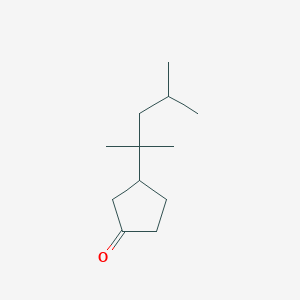
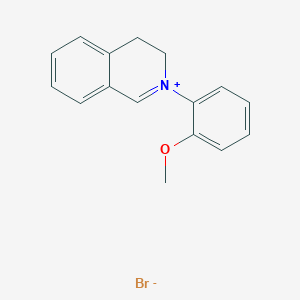
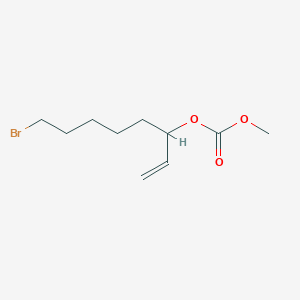
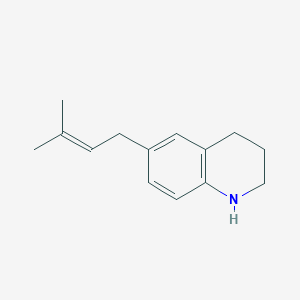
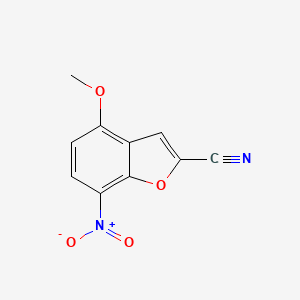

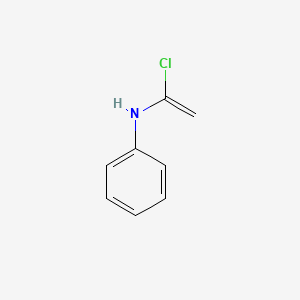
![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)

